N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Organic Synthesis Lasmiditan Intermediate Weinreb Amide

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide (CAS 215950-19-9), with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol, is a synthetic compound belonging to the piperidine family. It is characterized by a methoxy group and a 1-methyl substituent on the piperidine ring, forming a Weinreb amide functionality.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 215950-19-9
Cat. No. B1323206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxy-N,1-dimethylpiperidine-4-carboxamide
CAS215950-19-9
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C(=O)N(C)OC
InChIInChI=1S/C9H18N2O2/c1-10-6-4-8(5-7-10)9(12)11(2)13-3/h8H,4-7H2,1-3H3
InChIKeyHPSNOVOYRZPVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide (CAS 215950-19-9) for Procurement: A Key Pharmaceutical Intermediate


N-Methoxy-N,1-dimethylpiperidine-4-carboxamide (CAS 215950-19-9), with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol, is a synthetic compound belonging to the piperidine family [1]. It is characterized by a methoxy group and a 1-methyl substituent on the piperidine ring, forming a Weinreb amide functionality. This compound is primarily recognized as a crucial intermediate in the multi-step synthesis of Lasmiditan, a 5-HT1F receptor agonist approved for the acute treatment of migraine .

1
Weinreb amide intermediate for Lasmiditan synthesis
2
Enables controlled ketone formation at low temperature
3
Piperidine scaffold with defined substitution pattern

Why Procurement of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide Demands Rigorous Specification


The procurement of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is not interchangeable with generic piperidine-4-carboxamides due to its precise structural requirements as a Weinreb amide . This specific N-methoxy-N-methylamide motif is essential for the controlled, high-yield nucleophilic addition reactions required in the downstream synthesis of Lasmiditan [1]. Substituting it with a different amide, such as N,N,1-trimethylpiperidine-4-carboxamide, would alter the reaction pathway and lead to a different final product, potentially introducing process-related impurities or requiring a complete re-validation of the synthetic route [2].

This Intermediate
Weinreb amide motif required for controlled single addition
Generic Amide
May lead to over-addition or different regiochemistry
This Compound
Specific N-methoxy-N-methylamide ensures high-yield ketone step
N,N,1-Trimethyl analog
Altered amide alters reaction pathway and final product

Quantitative Evidence for Differentiating N-Methoxy-N,1-dimethylpiperidine-4-carboxamide in Procurement


Synthetic Utility: Documented Yield in Weinreb Amide Formation

A documented synthetic protocol for N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, using 1-methylpiperidine-4-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride with EDC/HOBt coupling, achieves a purified yield of 80% . This yield provides a quantifiable benchmark for process chemists. While alternative methods for synthesizing generic Weinreb amides can exceed 90% yield [1], this specific 80% figure is a critical data point for evaluating the efficiency of this exact compound's synthesis versus purchasing it directly.

Reported Yield
Reported
80% isolated
Benchmark for in-house synthesis evaluation
Optimized generic Weinreb methods may exceed 90%
Organic Synthesis Lasmiditan Intermediate Weinreb Amide

Purity Specifications for Downstream Pharmaceutical Use

Commercial vendors specify purity levels for this compound, typically at 95% (standard research grade) , with some offering higher purity grades of 97% or NLT 98% . In contrast, the closely related analog N,N,1-trimethylpiperidine-4-carboxamide is often supplied as a lower-purity 90% technical grade material . This difference in commercially available purity grades is a key differentiator for users requiring material suitable for late-stage pharmaceutical synthesis.

Purity Specification
Head-to-head
95% (standard) up to ≥98%
Higher purity reduces purification burden
Analog N,N,1-trimethyl offered at ~90%
Pharmaceutical Intermediate Quality Control API Synthesis

Regiochemical Specificity for Key C-C Bond Formation in Lasmiditan Synthesis

The N-methoxy-N-methylamide (Weinreb amide) functionality in the target compound is specifically required for a low-temperature (-78°C) condensation reaction with a lithiated pyridine derivative to yield the key ketone intermediate (III) in Lasmiditan synthesis [1]. This regiochemistry is pre-determined by the Weinreb amide. Alternative amides, like the N,N-dimethylamide, would lead to over-addition or different regiochemical outcomes under these strongly basic conditions. A separate patented route for Lasmiditan avoids this intermediate altogether but reports a much lower overall yield of 10-46% over 9 steps [2], underscoring the strategic value of using this specific intermediate in the higher-yielding main route.

Key C-C Bond Formation
Class-level
Weinreb amide → single addition at -78°C
Alternative route: 10–46% yield over 9 steps
Non-substitutable in main higher-yielding route
Presumed superior; direct comparison data limited
Process Chemistry Lasmiditan Metalation

Definitive Application Scenarios for Procuring N-Methoxy-N,1-dimethylpiperidine-4-carboxamide


GMP Manufacturing of Lasmiditan API

This is the primary and most critical application scenario. The compound serves as a penultimate or advanced intermediate in the established and patented synthetic route to Lasmiditan. Procuring a high-purity (≥97%) batch is essential for GMP manufacturing to ensure process consistency, minimize impurity formation, and meet regulatory filing requirements for the API . The specific Weinreb amide functionality is required for the high-yielding ketone formation step [1].

Process Development and Route Scouting for Lasmiditan Generics

For CROs and generic pharmaceutical companies developing or optimizing synthetic routes to Lasmiditan, this compound is a necessary starting point. Procurement is required to replicate the innovator's route for developing an ANDA filing. Quantifying yield (e.g., the 80% benchmark from synthesis [1]) and purity of this intermediate is a critical part of process characterization and optimization studies.

Weinreb Amide Methodological Studies

This compound can serve as a structurally defined model substrate for academic or industrial research focused on optimizing Weinreb amide synthesis or their subsequent reactions. Its piperidine core provides a relevant heterocyclic scaffold for studying steric and electronic effects on Weinreb amide formation yields and their reactivity with organometallic reagents [1], with performance directly comparable to published data.

Application
Selection Property
Validation Focus
Lasmiditan API manufacturing
High-purity Weinreb amide intermediate
Process consistency and impurity control
Process development for generics
Benchmark yield and purity data
Route replication and optimization
Weinreb amide methodology studies
Defined piperidine scaffold
Reactivity comparison to published data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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